molecular formula C5H10ClNO3 B578127 (R)-Morpholine-2-carboxylic acid hydrochloride CAS No. 1273577-14-2

(R)-Morpholine-2-carboxylic acid hydrochloride

Cat. No. B578127
M. Wt: 167.589
InChI Key: XLKJUXXMBJDEBH-PGMHMLKASA-N
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Description

Morpholine is a common organic compound in the form of a colorless liquid with an amine-like odor. It is used in a wide range of industrial applications, such as in the production of rubber chemicals and optical brighteners . Hydrochloric acid, on the other hand, is a strong, corrosive acid usually used in the production of chlorides, fertilizers, and dyes .

Scientific Research Applications

  • Enantioselective Synthesis of Reboxetine Analogs : Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids, key intermediates in the synthesis of reboxetine analogs, was achieved using enzyme-catalyzed kinetic resolution (Fish et al., 2009).

  • Catalyst in Transfer Hydrogenation Reactions : Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl}morpholine were synthesized and applied as efficient catalysts for the transfer hydrogenation reaction of ketones, demonstrating the utility of morpholine derivatives in catalysis (Singh et al., 2010).

  • Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized for use in peptidomimetic chemistry, showcasing the application of morpholine derivatives in the field of synthetic peptides (Sladojevich et al., 2007).

  • Synthesis of 2,3-trans- and 2,3-cis-6-methoxy-morpholine-2-carboxylic Acid Derivatives : Diastereoselective synthesis of these derivatives was achieved, highlighting the chemical versatility of morpholine-2-carboxylic acid in synthesizing various stereoisomers (Penso et al., 2012).

  • Antihypoxic Activity : Compounds containing morpholine-4-yl groups demonstrated significant antihypoxic effects, indicating the potential medical applications of morpholine derivatives in treating conditions related to hypoxia (Ukrainets et al., 2014).

  • Crystal Structure Studies : The crystal structure of morpholinium salts, including those with morpholine-2-carboxylic acid derivatives, was investigated, contributing to our understanding of molecular interactions and structures (Dega-Szafran et al., 2001).

  • Synthesis of Pharmaceutical Intermediates : Synthesis of various morpholine-2-carboxylic acid derivatives has been explored for their potential application in the synthesis of biologically active compounds and pharmaceutical intermediates (Mazur et al., 2007; Zhao et al., 2009).

  • Polymer Chemistry : Morpholine-2-carboxylic acid derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, indicating their application in advanced materials science (Veld et al., 1992).

properties

IUPAC Name

(2R)-morpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKJUXXMBJDEBH-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Morpholine-2-carboxylic acid hydrochloride

CAS RN

1273577-14-2
Record name (2R)-morpholine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
L Moni, F De Moliner, S Garbarino, J Saupe… - Frontiers in …, 2018 - frontiersin.org
An Ugi multicomponent reaction with chiral cyclic amino acids, benzyl isocyanide and cyclic ketones (or acetone) has been exploited as key step for the generation of peptidomimetics. …
Number of citations: 11 www.frontiersin.org

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